molecular formula C20H15N5O B3855295 2-furaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone

2-furaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone

Cat. No. B3855295
M. Wt: 341.4 g/mol
InChI Key: AYCFUROXFANGDG-KGENOOAVSA-N
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Description

2-furaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone, also known as FDTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of hydrazones, which are organic compounds that contain a nitrogen-nitrogen double bond. FDTA has been found to possess a range of interesting properties, including its ability to form complexes with metal ions, its fluorescent properties, and its potential use as a chelating agent.

Mechanism of Action

The mechanism of action of 2-furaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone is related to its ability to form complexes with metal ions. When this compound binds to a metal ion, it forms a stable complex that can be easily analyzed using a range of spectroscopic techniques. This allows researchers to study the properties of the metal ion in solution, including its reactivity and coordination chemistry.
Biochemical and physiological effects:
This compound has been found to have a range of biochemical and physiological effects, including its ability to inhibit the activity of certain enzymes that require metal ions for their function. This makes it a potentially valuable tool for studying the role of metal ions in enzyme catalysis and other biological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-furaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone is its high selectivity for metal ions, which allows for the precise analysis of metal-containing compounds in solution. However, this compound also has some limitations, including its potential toxicity and the fact that it may interfere with some biological processes.

Future Directions

There are many potential future directions for the study of 2-furaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone, including its use in the development of new chelating agents, its application in the study of metal-containing enzymes, and its use in the development of new analytical techniques for the detection of metal ions in solution. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential toxicity and limitations for use in biological systems.

Scientific Research Applications

2-furaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone has been found to have a range of potential applications in scientific research. One of its most promising uses is as a chelating agent, which is a molecule that can bind to metal ions and remove them from solution. This compound has been found to be highly effective at chelating a range of metal ions, including copper, nickel, and zinc. This makes it a valuable tool for studying the role of these metals in biological systems.

properties

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O/c1-3-8-15(9-4-1)18-19(16-10-5-2-6-11-16)23-25-20(22-18)24-21-14-17-12-7-13-26-17/h1-14H,(H,22,24,25)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCFUROXFANGDG-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)NN=CC3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)N/N=C/C3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-furaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone

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